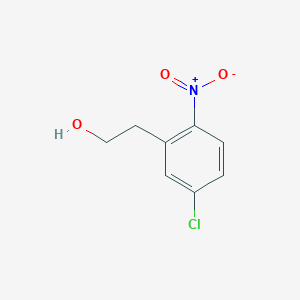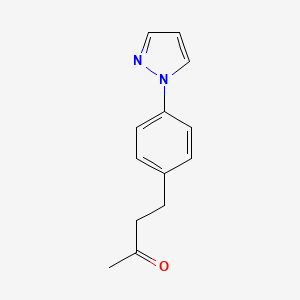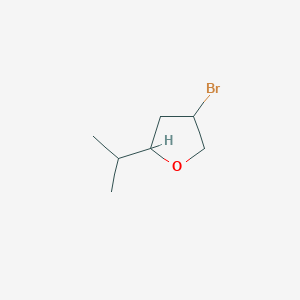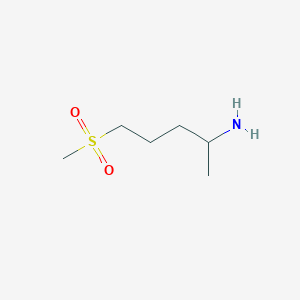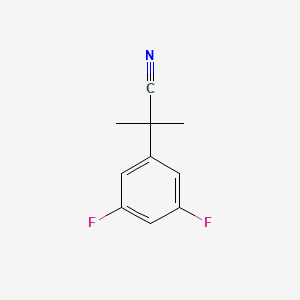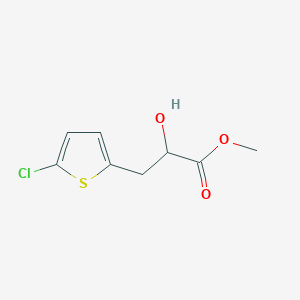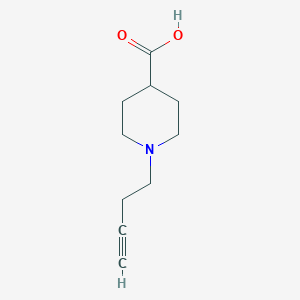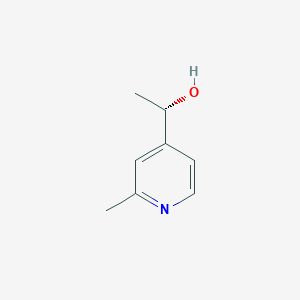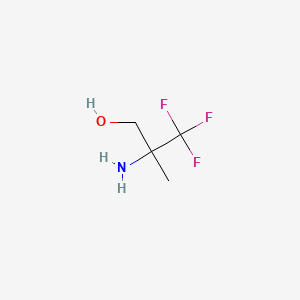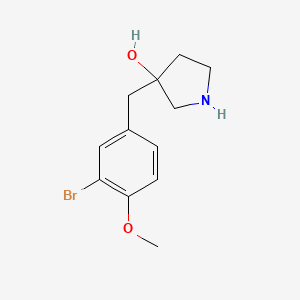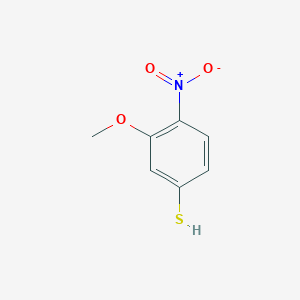
2-(2,3-Dichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H10Cl2O It is a secondary alcohol characterized by the presence of two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)propan-2-ol typically involves the reduction of 2-(2,3-Dichlorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)propan-2-ol undergoes several types of chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized by the reduction of its corresponding ketone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: 2-(2,3-Dichlorophenyl)propan-2-one
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dichlorophenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved in these reactions are often studied to understand the compound’s pharmacological and toxicological properties .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-ol
- 2-(2,3-Dichlorophenyl)propan-2-amine
- 2-(2,3-Dichlorophenyl)propan-2-one
Comparison: 2-(2,3-Dichlorophenyl)propan-2-ol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
ASKXVKQFWLAYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
